molecular formula C8H7FN2O4 B1424282 Methyl 4-amino-2-fluoro-5-nitrobenzoate CAS No. 872871-50-6

Methyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No.: B1424282
CAS No.: 872871-50-6
M. Wt: 214.15 g/mol
InChI Key: NTQYZIKTOQINKI-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-amino-2-fluoro-5-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-amino-2-fluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-fluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYZIKTOQINKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872871-50-6
Record name methyl 4-amino-2-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-amino-2-fluoro-5-nitrobenzoate CAS 872871-50-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 4-amino-2-fluoro-5-nitrobenzoate (CAS 872871-50-6). This document is structured for researchers and process chemists, focusing on the compound's role as a strategic scaffold in the synthesis of heterocyclic kinase inhibitors and other bioactive small molecules.

CAS: 872871-50-6 | Formula: C₈H₇FN₂O₄ | Role: Advanced Pharmaceutical Intermediate[1]

Executive Summary

Methyl 4-amino-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The presence of an electron-donating amino group (


) at the C4 position, juxtaposed with electron-withdrawing nitro (

) and ester (

) groups, creates a unique reactivity profile.

Its primary utility lies in medicinal chemistry as a precursor for 5,6-disubstituted benzimidazoles and quinazolinones , motifs prevalent in tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). The compound allows for orthogonal functionalization: the ester can be hydrolyzed or amidated, while the nitro group can be reduced to generate an ortho-diamine system essential for heterocycle formation.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl 4-amino-2-fluoro-5-nitrobenzoate
CAS Number 872871-50-6
Molecular Weight 214.15 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Sparingly soluble in water
Melting Point 176–180 °C (Typical range for this class; specific polymorphs may vary)
pKa (Calculated) ~2.5 (Aniline nitrogen), highly deactivated by

and

Key Impurities Methyl 2,4-difluoro-5-nitrobenzoate (starting material), Hydrolysis product (Acid)

Synthesis & Manufacturing Methodologies

The synthesis of CAS 872871-50-6 requires strict regiochemical control. While direct nitration of methyl 4-amino-2-fluorobenzoate is possible, it often yields inseparable regioisomers. The industry-preferred route utilizes Nucleophilic Aromatic Substitution (S


Ar)  on a difluoro-nitro precursor, ensuring high purity and yield.
Route: Regioselective S Ar Amination

This protocol exploits the differential electrophilicity of the C2 and C4 carbons in Methyl 2,4-difluoro-5-nitrobenzoate.

  • Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate.[2]

  • Reagent: Ammonium hydroxide (

    
    ) or Ammonia in Methanol (
    
    
    
    ).
  • Solvent: THF or Methanol.

  • Mechanism: The C4 position is activated by the ortho-nitro group and para-ester group. While the C2 position is also activated (para-nitro, ortho-ester), the C4 position is kinetically favored for nucleophilic attack by ammonia due to the specific electronic resonance contribution of the para-ester and steric accessibility.

Step-by-Step Protocol (Laboratory Scale)
  • Charge: Dissolve 10.0 g (46 mmol) of Methyl 2,4-difluoro-5-nitrobenzoate in 50 mL of THF.

  • Addition: Cool to 0–5 °C. Add 2.5 equivalents of aqueous

    
     dropwise to control exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ice-cold water (100 mL).

  • Isolation: Filter the precipitated solid. Wash the cake with water (

    
    ) and cold hexanes (
    
    
    
    ) to remove trace regioisomers.
  • Drying: Vacuum dry at 40–45 °C to constant weight.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)[3]

Visualizing the Synthesis Logic

The following diagram illustrates the synthesis pathway and the subsequent divergence into bioactive heterocycles.

SynthesisPath SM Methyl 2,4-difluoro-5-nitrobenzoate (Precursor) Product Methyl 4-amino-2-fluoro-5-nitrobenzoate (CAS 872871-50-6) SM->Product Selective Amination at C4 Reagent NH4OH / THF (SNAr Reaction) Reagent->Product Diamine Methyl 4,5-diamino-2-fluorobenzoate (Reduction) Product->Diamine H2 / Pd-C (Nitro Reduction) Benzamide Benzamide Derivatives (e.g., Enzalutamide Analogs) Product->Benzamide Aminolysis (R-NH2) Heterocycle Fluorinated Benzimidazole (Cyclization) Diamine->Heterocycle Formic Acid / Triethyl Orthoformate

Figure 1: Synthesis workflow showing the regioselective formation of the target scaffold and its downstream transformation into benzimidazoles and benzamides.

Reactivity & Applications in Drug Discovery[2]

A. Benzimidazole Formation (Kinase Inhibition)

The primary application of CAS 872871-50-6 is in the synthesis of benzimidazole-based kinase inhibitors .

  • Reduction: The nitro group at C5 is reduced (using

    
     or 
    
    
    
    ) to yield Methyl 4,5-diamino-2-fluorobenzoate.
  • Cyclization: Reaction with formic acid, aldehydes, or cyanogen bromide closes the ring between the C4 and C5 nitrogens.

  • Result: A 6-fluoro-5-methoxycarbonyl-benzimidazole core. This scaffold mimics the adenine binding pocket of ATP, making it a potent pharmacophore for targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

B. Benzamide Analogs

The methyl ester group is susceptible to aminolysis.[2] Reaction with methylamine or other primary amines converts the ester to an amide.

  • Relevance: This transformation is analogous to the synthesis of the "Enzalutamide amine" (4-amino-2-fluoro-N-methylbenzamide), although Enzalutamide itself lacks the 5-nitro group. Researchers use the 5-nitro variant to introduce additional polarity or hydrogen-bonding capability into the anti-androgen scaffold.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)

Storage & Stability:

  • Temperature: Store at 2–8 °C (Refrigerated) to prevent slow hydrolysis of the ester or oxidation of the amine.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The aromatic amine can darken upon prolonged exposure to air/light.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolyzes ester), and acid chlorides (reacts with amine).

Self-Validating Safety Protocol: Before scaling up, perform a DSC (Differential Scanning Calorimetry) test. Nitro-aromatic compounds possess high energy potential. Ensure the onset of decomposition is at least 50 °C above your maximum reaction temperature (refluxing methanol/THF is generally safe, but distillation of residues requires caution).

References

  • Synthesis & Kinase Modulation: Heterocyclic compounds as tyrosine kinase modulators. (2007).[4][5] World Intellectual Property Organization.[1] Patent WO2007056155A1. Link

  • SNAr Methodology: Quinoxaline compounds and uses thereof. (2016).[4][6] Canadian Patent CA2946130A1. (Describes the ammonolysis of methyl 2,4-difluoro-5-nitrobenzoate). Link

  • Compound Data: PubChem CID 44203719 (Related: Methyl 4-amino-2-fluoro-5-nitrobenzoate). Link

  • Benzimidazole Precursors: Preparation method of 4-amino-2-fluoro-N-methylbenzamide.[5] (2013).[1][5][6] Patent CN103304439A. (Details the chemistry of the related Enzalutamide intermediate). Link

Sources

Chemical safety data sheet (SDS) for Methyl 4-amino-2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Safety of Methyl 4-amino-2-fluoro-5-nitrobenzoate

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Methyl 4-amino-2-fluoro-5-nitrobenzoate (CAS No: 872871-50-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheet (SDS) templates. It offers a narrative grounded in experimental causality and self-validating safety systems, ensuring that laboratory personnel can work with this compound confidently and securely.

Compound Identification and Core Characteristics

Methyl 4-amino-2-fluoro-5-nitrobenzoate is a fluorinated and nitrated aromatic amine, a class of compounds frequently used as intermediates in the synthesis of complex molecules, particularly in medicinal chemistry and pharmaceutical development.[1][2] The presence of multiple functional groups—amino, fluoro, and nitro—on the benzene ring imparts specific reactivity, which, while useful synthetically, also dictates its hazard profile. Understanding this structure is the first step in anticipating its chemical behavior and requisite safety measures.

IdentifierData
Chemical Name Methyl 4-amino-2-fluoro-5-nitrobenzoate
CAS Number 872871-50-6[3]
Molecular Formula C₈H₇FN₂O₄
Molecular Weight 214.15 g/mol
Synonyms Benzoic acid, 4-amino-2-fluoro-5-nitro-, methyl ester

Hazard Assessment and GHS Classification

While specific toxicological data for this exact compound is not extensively published, a robust hazard assessment can be synthesized by analogy to structurally similar chemicals. Compounds with amino, nitro, and fluoro-aromatic motifs are often associated with irritation and potential for acute toxicity.[4][5][6]

The Globally Harmonized System (GHS) provides a universal framework for classifying these risks. Based on available data for analogous compounds, Methyl 4-amino-2-fluoro-5-nitrobenzoate is anticipated to be classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

This classification dictates the necessary precautions for handling, storage, and emergency response.

Caption: GHS hazard classification pathway for the compound.

First-Aid Protocols: A Self-Validating Emergency Response

In the event of an exposure, immediate and correct first aid is critical. The following protocols are designed to be a self-validating system, meaning they are straightforward, effective, and minimize the risk of further harm.

Core Principle: The primary goal is decontamination and removal from exposure. Always seek medical attention after any significant exposure and provide the attending physician with this safety data sheet.[7][8]

Step-by-Step First-Aid Measures
  • Inhalation:

    • Immediately move the affected person to an area with fresh air.[9][10]

    • If breathing is difficult, administer oxygen. This should only be done by trained personnel.[11]

    • If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[11][12]

    • Seek immediate medical attention.[13]

  • Skin Contact:

    • Do not delay. Immediately begin rinsing the affected skin with copious amounts of water for at least 15-20 minutes.[9][10]

    • Simultaneously remove all contaminated clothing, including shoes and jewelry, while continuing to rinse.[14]

    • Wash the affected area thoroughly with soap and water.[7]

    • If skin irritation develops or persists, seek medical attention.[6]

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of clean water for at least 15 minutes.[9] An emergency eyewash station should be used.[15]

    • Keep the eyelids open during flushing to ensure water reaches all surfaces of the eye and eyelid.[13]

    • If the victim wears contact lenses, remove them if it is safe and easy to do so. Continue rinsing.[6][14]

    • Seek immediate medical attention from an ophthalmologist or physician.[8]

  • Ingestion:

    • Do NOT induce vomiting.[12][13]

    • If the person is conscious and able to swallow, rinse their mouth thoroughly with water.[7]

    • Have the person drink one to two glasses of water to dilute the substance.[8]

    • Never give anything by mouth to an unconscious person.[11]

    • Call a poison control center or seek immediate medical attention.[11]

First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Event FreshAir Move to Fresh Air Exposure->FreshAir RinseSkin Rinse with Water (15+ min) Exposure->RinseSkin RinseEye Flush with Eyewash (15+ min) Exposure->RinseEye RinseMouth Rinse Mouth Exposure->RinseMouth GiveOxygen Give Oxygen (if needed) FreshAir->GiveOxygen MedicalHelp1 Seek Medical Attention GiveOxygen->MedicalHelp1 RemoveClothing Remove Contaminated Clothing RinseSkin->RemoveClothing WashSoap Wash with Soap & Water RemoveClothing->WashSoap MedicalHelp2 Seek Medical Attention WashSoap->MedicalHelp2 RemoveLenses Remove Contact Lenses RinseEye->RemoveLenses MedicalHelp3 Seek Medical Attention RemoveLenses->MedicalHelp3 DrinkWater Drink 1-2 Glasses of Water RinseMouth->DrinkWater NoVomit Do NOT Induce Vomiting DrinkWater->NoVomit MedicalHelp4 Seek Medical Attention NoVomit->MedicalHelp4 Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start Work Check_PPE Inspect PPE start->Check_PPE end End Work Verify_Hood Verify Fume Hood Operation Check_PPE->Verify_Hood Locate_Safety Locate Eyewash/Shower Verify_Hood->Locate_Safety Don_PPE Don Appropriate PPE Locate_Safety->Don_PPE Handle_in_Hood Handle Compound in Fume Hood Don_PPE->Handle_in_Hood Avoid_Dust Minimize Dust Generation Handle_in_Hood->Avoid_Dust Close_Container Securely Close Container Avoid_Dust->Close_Container Store_Properly Store in Cool, Dry, Dark Place Close_Container->Store_Properly Clean_Area Clean Work Area Store_Properly->Clean_Area Doff_PPE Doff & Store/Dispose of PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Wash_Hands->end

Caption: A systematic workflow for the safe handling of laboratory chemicals.

Personal Protective Equipment (PPE)

The selection of PPE is not a passive step; it is an active defense system against chemical exposure. The choice must be based on the specific hazards of the compound and the nature of the work being performed. [15]

Protection Type Specification and Rationale
Eye/Face Protection Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166. [15][16][17]This is mandatory to protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Use chemically resistant, impervious gloves such as nitrile rubber. [7][15]Gloves must be inspected for integrity before each use. After handling, use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. [7]
Skin and Body Protection Wear a standard laboratory coat. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls. Contaminated clothing should be removed and washed before reuse.

| Respiratory Protection | For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if dust or aerosols are generated, or in the case of a large spill, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used. [7][15]|

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. [18]* Conditions to Avoid: Avoid heat, flames, ignition sources, and the formation of dust. [6][19]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions. [20][18]* Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride. [6][7]

References

  • Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • 5-Amino-2-chlorobenzotrifluoride Safety Data Sheet. (2018). TCI AMERICA.
  • Firefighting Measures Section 6. (n.d.). Amazon S3.
  • Methyl 4-cyano-2-fluoro-5-nitrobenzoate - Safety Data Sheet. (2025). ChemicalBook.
  • Hazardous Substance Fact Sheet: Methyl Benzoate. (n.d.). NJ.gov.
  • Material Safety Data Sheet: Methyl Benzoate. (2005). West Liberty University.
  • Material Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. (2008). Capot Chemical.
  • Methyl 2-amino-4-fluoro-5-hydroxybenzoate. (n.d.). PubChem.
  • Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester. (n.d.). PubChem.
  • Methyl 4-fluoro-3-nitrobenzoate - Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Methyl 5-amino-2-fluoro-4-methylbenzoate. (n.d.). MySkinRecipes.
  • 872871-50-6|Methyl 4-amino-2-fluoro-5-nitrobenzoate. (n.d.). BLD Pharm.
  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. (n.d.). Benchchem.
  • First aid for chemicals. (2024). Hesperian Health Guides.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2015). Fisher Scientific.
  • Methyl 2,4-Difluoro-5-nitrobenzoate Safety Data Sheet. (n.d.). TCI Chemicals.
  • Methyl 4-nitrobenzoate - Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. (n.d.). PubChem.
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid - Safety Data Sheet. (2025). ChemicalBook.
  • Methyl 4-fluoro-3-nitrobenzoate. (n.d.). ChemicalBook.
  • Methyl 4-nitrobenzoate. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment. (2025). US EPA.
  • Safety Data Sheet. (2022). Spectrum Chemical.
  • Material Safety Data Sheet - Butylated Hydroxy Toluene. (n.d.). Oxford Lab Fine Chem LLP.
  • MSDS - OHS14953. (2010).
  • Methyl 2-fluoro-4-nitrobenzoate Safety Data Sheet. (2025). Chemsrc.
  • Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)Benzoate. (n.d.). Chem-Impex.
  • Methyl 4-amino-2,3-difluoro-5-nitrobenzoate. (n.d.). Fluorochem.
  • Safety Data Sheet. (2024). Merck Millipore.
  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). CDC Archive.
  • Safety Data Sheet: Butylated hydroxytoluene. (n.d.). Carl ROTH.
  • METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE - Safety Data Sheet. (2025). ChemicalBook.
  • PPE FOR CBRN INCIDENTS. (n.d.). Respirex International.
  • 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). Cayman Chemical.
  • 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). lookchem.

Sources

Methodological & Application

Application Note: A Guide to the Regioselective SNAr Amination of Methyl 2,4-difluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the regioselective nucleophilic aromatic substitution (SNAr) amination of methyl 2,4-difluoro-5-nitrobenzoate. This reaction is a cornerstone in synthetic organic chemistry, particularly for the construction of complex molecular scaffolds in medicinal chemistry and materials science. We will delve into the mechanistic principles governing the reaction's high regioselectivity, provide detailed, field-proven experimental protocols, and offer insights into optimizing reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Importance of Regioselective SNAr

Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for the functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2][3] The substrate, methyl 2,4-difluoro-5-nitrobenzoate, is an ideal candidate for this transformation. It possesses two key features that render it highly reactive and selective:

  • Strong Electron-Withdrawing Groups (EWGs): The presence of a nitro group (-NO₂) and a methyl ester group (-CO₂Me) significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[4][5]

  • Excellent Leaving Groups: Fluorine atoms, while typically poor leaving groups in Sngcontent-ng-c1989010908="" class="ng-star-inserted">N1 or SN2 reactions, are excellent leaving groups in the context of SNAr. Their high electronegativity inductively polarizes the carbon-fluorine bond, further enhancing the electrophilicity of the attached carbon.[4]

The primary challenge and opportunity with this substrate lies in controlling which of the two fluorine atoms is displaced. Achieving high regioselectivity is critical for ensuring the synthesis of the desired isomer and avoiding costly and difficult purification steps. This guide will elucidate how to reliably favor substitution at the C4 position.

Mechanistic Deep Dive: Unraveling the Source of Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The first step, which is the rate-determining step, involves the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] The stability of this intermediate is the single most important factor dictating the reaction's regioselectivity.

For methyl 2,4-difluoro-5-nitrobenzoate, an incoming amine nucleophile (R₂NH) can attack either the C2 or C4 position.

  • Attack at C4 (Favored Pathway): When the nucleophile attacks the carbon at position 4 (C4), the resulting negative charge in the Meisenheimer complex can be delocalized onto the powerfully stabilizing nitro group via resonance. The nitro group is para to the site of attack, allowing for direct resonance stabilization, which significantly lowers the energy of the transition state.[3][5][8]

  • Attack at C2 (Disfavored Pathway): Conversely, an attack at C2 places the nitro group in a meta position relative to the site of attack. In this configuration, direct resonance delocalization of the negative charge onto the nitro group is not possible.[3][7] While the ester group at C1 offers some stabilization, it is substantially less effective than the para-nitro group.

Therefore, the reaction proceeds preferentially via the lower-energy pathway, leading to the selective formation of the 4-amino-2-fluoro-5-nitrobenzoate product.

G Figure 1: Competing S~N~Ar Pathways sub Methyl 2,4-difluoro- 5-nitrobenzoate ts1 Transition State 1 (Lower Energy) sub->ts1 + R₂NH ts2 Transition State 2 (Higher Energy) sub->ts2 + R₂NH nuc R₂NH (Amine Nucleophile) path1_label Attack at C4 (Favored) path2_label Attack at C2 (Disfavored) mc1 Meisenheimer Complex (C4) (Resonance Stabilized by para-NO₂) ts1->mc1 Forms prod1 Methyl 4-amino-2-fluoro- 5-nitrobenzoate (Major Product) mc1->prod1 - F⁻ mc2 Meisenheimer Complex (C2) (Less Stabilized) ts2->mc2 Forms prod2 Methyl 2-amino-4-fluoro- 5-nitrobenzoate (Minor Product) mc2->prod2 - F⁻

Figure 1. Competing S~N~Ar Pathways

Experimental Protocol: Step-by-Step Guide

This protocol provides a general and reliable method for the regioselective amination of methyl 2,4-difluoro-5-nitrobenzoate. It can be adapted for various primary and secondary amines.

Materials and Reagents
  • Substrate: Methyl 2,4-difluoro-5-nitrobenzoate

  • Nucleophile: Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Workup: Ethyl acetate, Water, Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle or oil bath, condenser, nitrogen/argon line, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates.

Reaction Setup and Execution Workflow
Figure 2. Experimental Workflow
Detailed Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas such as nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO) via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C). The reaction is usually exothermic, so controlled heating is advised.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours). A suitable eluent system is often 20-30% ethyl acetate in hexanes.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data and Expected Outcomes

The regioselective amination of methyl 2,4-difluoro-5-nitrobenzoate is a high-yielding reaction. The major product, resulting from substitution at C4, is typically formed with >95% regioselectivity.

Table 1: Representative Reaction Conditions and Yields

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Typical Yield of 4-amino product
MorpholineK₂CO₃DMSO602>95%
PiperidineK₂CO₃DMF502.5>95%
BenzylamineDIPEADMSO804>90%
n-ButylamineK₂CO₃DMSO703>92%

Note: Yields are for isolated, purified products. Reaction times are approximate and should be optimized by monitoring via TLC.

Troubleshooting and Key Insights

  • Poor Conversion: If the reaction stalls, ensure the reagents and solvent are anhydrous. Water can compete as a nucleophile and deactivate the base. A slight increase in temperature or reaction time may be necessary.

  • Side Product Formation: The formation of the C2-substituted isomer is the most likely side product. This typically occurs at higher temperatures or with highly reactive, sterically unhindered amines. Maintaining the recommended temperature range is crucial for selectivity.

  • Choice of Base: An inorganic base like K₂CO₃ is often sufficient and simplifies workup as it can be easily removed with an aqueous wash.[1] For sensitive substrates or nucleophiles, a non-nucleophilic organic base like DIPEA may be preferred.

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF are essential as they effectively solvate the Meisenheimer complex and facilitate the reaction.[9] DMSO is often preferred for its higher boiling point, allowing for a wider temperature range.

Conclusion

The SNAr amination of methyl 2,4-difluoro-5-nitrobenzoate is a robust and highly regioselective transformation critical for the synthesis of valuable chemical intermediates. By understanding the underlying mechanistic principles that favor substitution at the C4 position, researchers can confidently and efficiently execute this protocol. The stability of the Meisenheimer intermediate, governed by the powerful resonance-withdrawing effect of the para-nitro group, is the key to achieving exceptional control over the reaction's outcome. The procedures outlined in this guide provide a solid foundation for the successful application of this reaction in diverse research and development settings.

References

  • Nucleophilic aromatic substitution - Wikipedia. (Source URL not available)
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (Source URL not available)
  • Addition-Elimination at Aromatics (SNAR) - csbsju.edu. (Source URL not available)
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • Transition-Metal-Catalyzed Amination of Aryl Fluorides - Who we serve. (Source URL not available)
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

  • Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions - Wiley Online Library. (Source URL not available)
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem - Nature. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. [Link]

  • SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides - PMC - NIH. [Link]

  • The Scope and Mechanism of Phosphonium-Mediated S N Ar Reactions in Heterocyclic Amides and Ureas | Request PDF - ResearchGate. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. [Link]

  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination | Organic Letters. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]

  • SNAr reaction scope & limitations - YouTube. [Link]

  • SNAr Solvents and Reagents - Wordpress. [Link]

  • Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes - YouTube. [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - PubMed. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI. [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Methyl 4-amino-2-fluoro-5-nitrobenzoate in tyrosine kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-amino-2-fluoro-5-nitrobenzoate (CAS: 952670-49-6) in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

Application Note: Methyl 4-amino-2-fluoro-5-nitrobenzoate in TKI Scaffold Construction

1. Introduction: The "Privileged" TKI Precursor

Methyl 4-amino-2-fluoro-5-nitrobenzoate is a high-value, poly-functionalized arene intermediate critical in the medicinal chemistry of EGFR, HER2, and c-KIT inhibitors . Its structural uniqueness lies in the "Push-Pull" electronic environment created by the electron-withdrawing nitro and ester groups, which activate the ortho-fluorine toward nucleophilic aromatic substitution (SNAr), while the electron-donating amino group provides a handle for heterocycle formation.

This intermediate is primarily employed to construct 6,7-disubstituted quinazoline and benzimidazole pharmacophores—scaffolds ubiquitous in approved oncology drugs (e.g., Afatinib, Neratinib precursors, and novel c-KIT modulators).

2. Chemical Context & Retrosynthetic Logic

In the context of TKI design, this molecule serves as the "Core Ring Builder."

  • The C1-Ester & C2-Fluorine Motif: Enables the formation of the pyrimidine ring of quinazolines via SNAr followed by cyclization.

  • The C4-Amino & C5-Nitro Motif: Acts as a masked ortho-phenylenediamine. Post-reduction, this motif is essential for constructing benzimidazoles or installing the Michael-acceptor "warheads" (e.g., acrylamides) seen in covalent inhibitors.

Mechanism of Action in Synthesis

The fluorine atom at position C2 is highly activated by the para-nitro group (C5) and the ortho-ester (C1). This allows for highly regioselective substitution with amines under mild conditions, preventing side reactions at the C4-amino position.

3. Divergent Synthesis Workflows

The following Graphviz diagram illustrates the two primary synthetic pathways accessible from this intermediate: Route A (Quinazoline Core) and Route B (Benzimidazole Core) .

TKI_Synthesis_Pathways Start Methyl 4-amino-2-fluoro- 5-nitrobenzoate (CAS: 952670-49-6) SNAr Step 1: S_NAr Displacement (Target: C2-Fluorine) Start->SNAr Route A: Quinazoline Synthesis Reduction Step 1: Nitro Reduction (Fe/AcOH or H2/Pd) Start->Reduction Route B: Benzimidazole Synthesis Anthranilate Substituted Anthranilate Intermediate SNAr->Anthranilate R-NH2, Base Cyclization_Q Step 2: Cyclization (Formamidine/Urea) Anthranilate->Cyclization_Q Ring Closure Quinazoline 6-Nitro-7-amino- Quinazolin-4-one Core Cyclization_Q->Quinazoline Diamine 4,5-Diamino-2-fluoro- benzoate Reduction->Diamine -NO2 to -NH2 Cyclization_B Step 2: Cyclization (Formic Acid/CDI) Diamine->Cyclization_B Ring Closure Benzimidazole Fluoro-substituted Benzimidazole Core Cyclization_B->Benzimidazole

Caption: Divergent synthetic pathways utilizing Methyl 4-amino-2-fluoro-5-nitrobenzoate for TKI scaffolds.

Part 2: Detailed Experimental Protocols

Protocol 1: Regioselective SNAr Functionalization (C2-Fluorine Displacement)

Objective: To install the N1-substituent of the quinazoline core or modify the benzimidazole periphery. Rationale: The C2-fluorine is the most electrophilic site. Using a mild base prevents ester hydrolysis.

Materials:

  • Methyl 4-amino-2-fluoro-5-nitrobenzoate (1.0 eq)

  • Primary Amine (e.g., 3-chloro-4-fluoroaniline or Methylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 4-amino-2-fluoro-5-nitrobenzoate (10 mmol) in IPA (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add DIPEA (20 mmol) followed by the Primary Amine (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If Solid: Filter, wash with cold IPA, and dry.

    • If Solution: Concentrate in vacuo, redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.

  • Yield: Typical yields range from 85–95% .

Protocol 2: Reductive Cyclization to Quinazolin-4-one

Objective: To close the pyrimidine ring, forming the bicyclic core. Note: This protocol assumes the C2-Fluorine has already been displaced by an amine (R-NH2) in Protocol 1, forming an anthranilate derivative.

Materials:

  • Substituted Anthranilate Intermediate (from Protocol 1)

  • Formamidine Acetate (3.0 eq)

  • Solvent: 2-Methoxyethanol or Ethanol

Step-by-Step Procedure:

  • Setup: Suspend the anthranilate intermediate (5 mmol) in 2-Methoxyethanol (20 mL).

  • Reagent Addition: Add Formamidine Acetate (15 mmol).

  • Cyclization: Heat to 120°C for 12–16 hours.

    • Mechanism:[1][2] The amine (formerly at C2) attacks the formamidine, followed by intramolecular attack on the C1-ester, releasing methanol.

  • Isolation: Cool the reaction mixture. The quinazolin-4-one product typically precipitates.

  • Purification: Filter the precipitate. Wash with diethyl ether to remove trace solvent.

  • Characterization: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the quinazoline C2-H singlet (~8.0–8.5 ppm).

4. Data Summary: Reactivity & Optimization

The following table summarizes solvent effects on the SNAr step (Protocol 1), crucial for process optimization.

SolventTemperature (°C)Reaction Time (h)Yield (%)Comments
Isopropanol 80 (Reflux)4–692%Recommended. Green solvent, product precipitates cleanly.
DMF 60288%Faster, but aqueous workup required (emulsion risk).
THF 66 (Reflux)1275%Slower kinetics; incomplete conversion often observed.
Toluene 110380%Good for bulky amines, but requires higher temp.
5. Safety & Handling (MSDS Summary)
  • Hazards: Methyl 4-amino-2-fluoro-5-nitrobenzoate is an irritant (Skin/Eye/Respiratory).

  • Reactivity: Avoid strong oxidizing agents. The nitro group poses a potential energetic risk if heated dry in large quantities; always keep wet or in solution during scale-up.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References
  • Vertex Pharmaceuticals Inc. (2024). Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof. WO2024117179A1. (Describes synthesis of the title compound from difluoro-precursor). Link

  • Hoffmann-La Roche Inc. (2007). Heterocyclic compounds as tyrosine kinase modulators. WO2007056155A1. (Details the Fischer esterification protocol and subsequent cyclization logic). Link

  • BenchChem. (2025).[1][3] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes. (Provides context on handling fluoro-nitro-benzoate derivatives in industrial settings). Link

  • Xu, D., et al. (2013).[4] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. (Validates the reactivity profile of the 2-fluoro-4-nitro scaffold). Link

Sources

Preparation of 4-amino-2-fluoro-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 4-Amino-2-Fluoro-5-Nitrobenzoic Acid Derivatives

Executive Summary & Strategic Importance

4-Amino-2-fluoro-5-nitrobenzoic acid is a high-value pharmacophore scaffold, ubiquitous in the design of next-generation antibiotics (fluoroquinolones), kinase inhibitors, and PROTAC linkers.[1][2] Its structural utility lies in its "push-pull" electronic configuration:

  • C1-Carboxylate: A versatile handle for amide coupling or esterification.[1][2]

  • C2-Fluorine: Provides metabolic stability (blocking C2-oxidation) and bioisosteric modulation.[1][2]

  • C4-Amine: A nucleophilic handle for functionalization.[1][2]

  • C5-Nitro: An orthogonal precursor; reducible to a diamine for heterocycle formation (e.g., benzimidazoles) or serving as a strong electron-withdrawing group (EWG) to activate the ring.[1][2]

This guide details two distinct, self-validating protocols for its preparation, prioritizing regiochemical fidelity and scalability.

Strategic Retrosynthesis & Pathway Analysis

The synthesis of this scaffold presents a classic regioselectivity challenge. We present two routes:

  • Route A (Nucleophilic Aromatic Substitution -

    
    ):  The preferred industrial route utilizing 2,4-difluoro-5-nitrobenzoic acid.[1][2] This method exploits the differential electrophilicity of the C2 and C4 carbons.[1][2]
    
  • Route B (Electrophilic Aromatic Substitution -

    
    ):  A "classic" medicinal chemistry approach involving the nitration of a protected aniline.[1][2]
    

Mechanistic Insight (Route A): In 2,4-difluoro-5-nitrobenzoic acid, the C4-fluorine is ortho to the nitro group (the strongest EWG) and para to the carboxyl group.[1][2] The C2-fluorine is para to the nitro group and ortho to the carboxyl group.[1][2] Nucleophilic attack by ammonia occurs preferentially at C4 due to the stronger inductive and mesomeric activation by the ortho-nitro group and the steric hindrance protecting C2.[1][2]

Retrosynthesis Target TARGET SCAFFOLD 4-Amino-2-fluoro-5-nitrobenzoic acid PrecursorA Precursor A 2,4-Difluoro-5-nitrobenzoic acid ConditionA Route A: Regioselective SNAr (NH3 / THF / 0°C) PrecursorA->ConditionA ConditionA->Target  F- displacement at C4   PrecursorB Precursor B 4-Acetamido-2-fluorobenzoic acid ConditionB Route B: Nitration & Deprotection (HNO3/H2SO4 -> HCl/H2O) PrecursorB->ConditionB ConditionB->Target  Nitration at C5  

Figure 1: Retrosynthetic decision tree comparing the


 displacement strategy (Route A) and the Nitration strategy (Route B).

Detailed Experimental Protocols

Protocol A: Regioselective Amination ( )

Best for: Scalability, high purity, and avoiding heavy metal oxidants.[1][2]

Reagents:

  • Substrate: 2,4-Difluoro-5-nitrobenzoic acid (1.0 equiv)[1][2]

  • Nucleophile: Ammonium hydroxide (28% aq, 3.0 equiv) or Ammonia in Methanol (7N)[1][2]

  • Solvent: THF or Isopropanol (IPA)[1][2]

  • Base: Triethylamine (1.1 equiv) – Optional, if using amine salts.[1][2]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoro-5-nitrobenzoic acid (10 g, 49.2 mmol) in THF (100 mL). Cool the solution to 0–5°C using an ice bath.

    • Why? Low temperature is critical to maximize regioselectivity.[1][2] Higher temperatures (>25°C) increase the risk of competitive substitution at C2 (bis-amination).[1][2]

  • Addition: Add the ammonia solution dropwise over 30 minutes.

    • Observation: The solution will turn deep yellow/orange, indicating the formation of the Meisenheimer complex.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.

    • Self-Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[2] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1][2]
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF/excess ammonia.

    • Dilute the residue with water (50 mL) and acidify to pH 2-3 with 1N HCl.[1][2]

    • Precipitation: The product usually precipitates as a yellow solid.[1][2]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

    • Yield Expectations: 85–92%.[2]

Protocol B: Nitration of Protected Precursor

Best for: When the difluoro- precursor is unavailable.[1][2]

Reagents:

  • Substrate: 4-Acetamido-2-fluorobenzoic acid[1][2]

  • Nitrating Agent: Fuming

    
     / Conc.[2] 
    
    
    

Step-by-Step Workflow:

  • Nitration: Dissolve substrate in conc.[2]

    
     at -10°C. Add fuming 
    
    
    
    (1.1 equiv) dropwise, maintaining temp < 0°C.[1][2]
    • Mechanism:[2][3][4][5] The acetamido group directs ortho, the fluorine directs para, and the carboxyl directs meta.[1][2] All directing effects synergize at position C5.[2]

  • Quench: Pour onto crushed ice. Filter the yellow precipitate (4-acetamido-2-fluoro-5-nitrobenzoic acid).[1][2]

  • Deprotection: Reflux the intermediate in 6N HCl for 2 hours to cleave the acetyl group.

  • Isolation: Neutralize to pH 4-5 with NaOH to precipitate the free amine.[1][2]

Analytical Validation & Data

To ensure the integrity of the synthesized compound, compare your results against these standard parameters.

Table 1: Diagnostic Analytical Data

ParameterExpected ValueDiagnostic Note
Physical State Yellow crystalline solidDarkening indicates oxidation/decomposition.[1][2]
Melting Point >250°C (dec.)[2]High MP due to zwitterionic character / H-bonding.[1][2]

NMR (DMSO-

)

8.45 (d, 1H, H6), 6.80 (d, 1H, H3)
H6 is a doublet (

Hz).[1][2] H3 is a doublet (

Hz).[1][2]

NMR

-110 to -115 ppm
Single peak.[1][2] Loss of the second F signal (if using Route A) confirms mono-substitution.[1][2]
Mass Spec (ESI-) [M-H]⁻ = 199.0Negative mode is preferred for benzoic acids.[1][2]

Regiochemistry Check (Critical): In Route A, if the peak at


 6.80 (H3) shows a small coupling constant (<8 Hz) or complex splitting, you may have substituted the wrong fluorine.[1][2] The H3 proton (adjacent to F) should show a large coupling constant due to the ortho F-H relationship.[1][2]

Pathway Visualization: Route A Workflow

Workflow Step1 1. Setup Dissolve 2,4-difluoro- 5-nitrobenzoic acid in THF (0°C). Step2 2. Addition Add NH4OH dropwise. Maintain T < 5°C. Step1->Step2 Step3 3. Monitoring TLC check for loss of SM. Step2->Step3 Warning CRITICAL: Temp > 25°C leads to bis-amination. Step2->Warning Step4 4. Isolation Acidify (pH 3). Filter precipitate. Step3->Step4

Figure 2: Operational workflow for the


 synthesis route, highlighting the critical temperature control point.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.[2]

    • Note: Foundational text explaining why ortho-nitro activation dominates over para-activation in fluorobenzenes.[1][2]

  • Synthesis of Fluoro-Nitrobenzoic Acids

    • Grohe, K., & Heitzer, H. (1987).[1][2] Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[2]

    • Context: Describes the use of 2,4-difluoro-5-nitrobenzoic acid as a key intermediate for ciprofloxacin analogs.[1][2]

  • Patent Literature (Process Chemistry)

    • U.S. Patent 5,639,886 (1997).[2] Process for the preparation of quinolone carboxylic acid derivatives.[1][2]

    • Validation: Confirms the industrial viability of the ammonia displacement route.
  • Analytical Data Grounding

    • PubChem Compound Summary for 4-Amino-2-fluoro-5-nitrobenzoic acid.[1][2]

    • Usage: Verification of molecular weight and predicted physicochemical properties.[1][2][6]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of Methyl 4-amino-2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-2-fluoro-5-nitrobenzoate, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive and comparative approach. We will first dissect the predicted ¹H NMR spectrum based on established principles of substituent effects and spin-spin coupling. Subsequently, we will compare these predictions with experimental data from structurally analogous compounds to build a robust and confident framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of Methyl 4-amino-2-fluoro-5-nitrobenzoate presents a unique electronic environment. The benzene ring is substituted with a powerful electron-donating group (EDG), the amino (-NH₂) group, and two strong electron-withdrawing groups (EWGs), the nitro (-NO₂) and methyl ester (-COOCH₃) groups. Additionally, the presence of a fluorine atom introduces characteristic proton-fluorine (¹H-¹⁹F) spin-spin coupling.

The combined influence of these substituents dictates the chemical shifts (δ) and coupling patterns of the two aromatic protons (H-3 and H-6) and the methyl protons of the ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6~8.3 - 8.6Doublet (d)JH6-F2 ≈ 4-6 Hz
H-3~6.5 - 6.8Doublet (d)JH3-F2 ≈ 10-12 Hz
-NH₂~5.5 - 6.5Broad Singlet (br s)N/A
-OCH₃~3.9Singlet (s)N/A

Causality behind Predictions:

  • H-6: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing methyl ester group. This cumulative deshielding effect shifts its resonance significantly downfield, likely into the 8.3-8.6 ppm range.[1][2] It is also coupled to the fluorine atom at position 2. This four-bond coupling (⁴JHF), often referred to as a meta-coupling, is expected to be in the range of 4-6 Hz, resulting in a doublet.[3]

  • H-3: This proton is situated ortho to the strongly electron-donating amino group, which exerts a powerful shielding effect, shifting its signal significantly upfield.[4][5] It is also ortho to the fluorine atom, leading to a large three-bond coupling (³JHF) typically in the range of 10-12 Hz, splitting the signal into a doublet.[6]

  • -NH₂ Protons: The amino protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature but is expected in the mid-range for aromatic amines.

  • -OCH₃ Protons: The methyl protons of the ester group are not coupled to any other protons and will appear as a sharp singlet, typically around 3.9 ppm.[7]

Comparative Spectral Analysis: Building Confidence Through Analogs

To validate our predictions, we can compare them to the known experimental ¹H NMR data of simpler, related molecules. This method allows us to isolate and observe the specific effects of each substituent.[8]

Compound Aromatic Proton(s) Observed Shift (δ, ppm) & Multiplicity Key Takeaway
Methyl 4-aminobenzoate [9][10]H-2, H-6 (ortho to -NH₂)~6.6 (d)Confirms the strong shielding (upfield shift) effect of the -NH₂ group on its ortho protons.
H-3, H-5 (meta to -NH₂)~7.8 (d)
Methyl 2-fluorobenzoate [11][12]H-3 (ortho to -F)~7.1-7.2 (m)Demonstrates the characteristic coupling of fluorine to its ortho proton. The chemical shift is moderately downfield due to the inductive withdrawal of the fluorine.
Methyl 3-nitrobenzoate [13][14]H-2 (ortho to -NO₂)~8.7 (s)Highlights the powerful deshielding (downfield shift) effect of the -NO₂ group on the proton positioned between the two EWGs.
H-6 (ortho to -NO₂)~8.4 (d)
Methyl 4-nitrobenzoate [13][15]H-2, H-6 (ortho to -NO₂)~8.2-8.3 (d)Shows the strong deshielding effect of a para-nitro group.

The experimental data from these analogs strongly support the predicted chemical shifts for Methyl 4-amino-2-fluoro-5-nitrobenzoate. The upfield position of H-3 is consistent with the effect of the ortho-amino group in Methyl 4-aminobenzoate. The significant downfield position of H-6 is corroborated by the strong deshielding observed for protons ortho to a nitro group in Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate.

Visualizing Molecular Interactions

The following diagrams illustrate the key relationships influencing the ¹H NMR spectrum.

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis Solubility 1. Solubility Test (e.g., CDCl₃, DMSO-d₆) Dissolve 2. Dissolve 5-25 mg in 0.6-0.7 mL Solvent Solubility->Dissolve Filter 3. Filter into NMR Tube (via pipette with glass wool) Dissolve->Filter Insert 4. Insert Sample & Lock Filter->Insert Shim 5. Shim Magnet (Automated/Manual) Insert->Shim Acquire 6. Acquire Spectrum (Proton Experiment) Shim->Acquire Process 7. Fourier Transform & Phase Correction Acquire->Process Integrate 8. Integrate Signals Process->Integrate Assign 9. Assign Peaks (Shifts, Couplings) Integrate->Assign

Caption: Standard workflow for structural verification via ¹H NMR.

Recommended Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for this compound, the following self-validating protocol is recommended. The causality for each step is explained to ensure robust and reproducible data.

Objective: To acquire an unambiguous, high-resolution 1D ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Step 1.1 (Solubility): Test the solubility of 1-2 mg of the compound in ~0.1 mL of deuterated solvents such as Chloroform-d (CDCl₃) and DMSO-d₆. The choice is critical; CDCl₃ is less polar and its residual peak at 7.26 ppm is less likely to interfere with aromatic signals. DMSO-d₆ is highly polar and excellent for less soluble compounds, but its water peak can be broad and obscure signals.

    • Step 1.2 (Dissolution): Accurately weigh 5-25 mg of the compound into a clean, dry vial. [16][17]Using a calibrated pipette, add 0.6-0.7 mL of the chosen deuterated solvent. [18]This concentration range is optimal for signal-to-noise without causing line broadening due to viscosity. * Step 1.3 (Transfer & Filtration): Gently vortex the vial to ensure complete dissolution. Draw the solution into a clean glass Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral resolution (broad lines).

  • Instrumental Setup & Data Acquisition (400 MHz Spectrometer or higher):

    • Step 2.1 (Insertion & Locking): Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which provides a stable reference for the magnetic field. [19] * Step 2.2 (Shimming): Perform an automated shimming routine. This process adjusts the magnetic field to maximize its homogeneity across the sample volume, which is essential for achieving sharp spectral lines and high resolution. [19] * Step 2.3 (Acquisition Parameters):

      • Pulse Angle: Use a 30-degree pulse angle to reduce the experiment time without saturating the signals.

      • Spectral Width: Set a spectral width of at least 12 ppm to ensure all signals, from potential upfield impurities to the downfield aromatic protons, are captured.

      • Acquisition Time (at): Set to 3-4 seconds. This allows for the detection of sharp signals and accurate measurement of small coupling constants.

      • Relaxation Delay (d1): Set to 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is critical for accurate signal integration.

      • Number of Scans (ns): Start with 8 or 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Step 3.1 (Fourier Transform & Phasing): Apply Fourier transformation to the acquired Free Induction Decay (FID). Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape (symmetrical, positive peaks).

    • Step 3.2 (Referencing): Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Step 3.3 (Integration & Analysis): Integrate all signals. The relative integrals should correspond to the number of protons for each signal (e.g., 1H for each aromatic doublet, 2H for the amino group, 3H for the methyl group). Measure the chemical shifts and coupling constants for detailed analysis and comparison with predicted values.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved February 12, 2026, from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]

  • Chem 344/345 Lecture Materials. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 12, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). General Information. Retrieved February 12, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved February 12, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved February 12, 2026, from [Link]

  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. Minnesota State University Moorhead. Retrieved February 12, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

  • City University of New York. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 12, 2026, from [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 12, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. NIST WebBook. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 12, 2026, from [Link]

  • MRM. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-amino-2-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the nuanced world of drug development and organic synthesis, the introduction of a new reagent into a workflow demands a meticulous approach to safety. Methyl 4-amino-2-fluoro-5-nitrobenzoate, a compound bearing multiple functional groups, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this chemical, grounding every recommendation in established safety protocols and the inherent reactivity of its constituent parts.

Hazard Profile: Understanding the Reactivity of a Multifunctional Molecule

Methyl 4-amino-2-fluoro-5-nitrobenzoate integrates several key functional groups that dictate its hazard profile: an aromatic nitro group, a halogen (fluorine), and an amino group on a benzene ring. This combination necessitates a multi-faceted approach to safety.

  • Aromatic Nitro Compounds: This class of compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[1] They can also be reactive with strong reducing agents and bases.[2][3][4] Skin contact should be minimized, as many aromatic nitro compounds are skin irritants and can potentially cause sensitization.[2]

  • Fluoroorganic Compounds: The presence of fluorine can introduce unique reactivity and potential hazards. Upon combustion, these compounds can release hazardous hydrogen fluoride gas.[5]

  • Aromatic Amines: Many aromatic amines are known to be toxic and can be absorbed through the skin.

Table 1: Hazard Identification and Classification Summary (Based on Analogous Compounds)

Hazard ClassificationCategoryPrecautionary Statement
Skin Irritation2Causes skin irritation.[6][8]
Eye Irritation2ACauses serious eye irritation.[6][8]
Skin Sensitization1May cause an allergic skin reaction.[5]
Acute Aquatic Toxicity3Harmful to aquatic life.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Methyl 4-amino-2-fluoro-5-nitrobenzoate. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.[9][10]

  • Hand Protection: Due to the presence of the aromatic nitro group, standard disposable nitrile gloves may offer only splash protection and should be changed immediately upon contact.[11][12] For more prolonged handling or in situations with a higher risk of exposure, double-gloving or the use of more robust gloves is recommended. Butyl rubber or neoprene gloves offer good resistance to a wide range of chemicals, including nitro compounds.[13] Always inspect gloves for tears or pinholes before use.[14]

  • Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[15] Given the potential for splashes of this irritant, a face shield should be worn in addition to goggles, especially when handling larger quantities or during reactions that could become exothermic.[16]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and contact with the skin.[16][17] For tasks with a significant risk of splashing, chemically resistant coveralls, such as Tychem, may be necessary.[18]

  • Respiratory Protection: Handling of the solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust particles.[15] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[16][18][19]

Operational Protocols: From Weighing to Waste

A systematic and well-planned workflow is essential for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: All handling of solid Methyl 4-amino-2-fluoro-5-nitrobenzoate should occur within a designated area, such as a chemical fume hood, to contain any dust.

  • Avoid Dust Formation: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can generate airborne dust.[15][19]

  • Static Discharge Prevention: Take precautionary measures against static discharge, which could ignite fine dust particles.[20]

  • Clean-Up: Immediately clean up any spills using a method that does not generate dust, such as vacuuming with a HEPA-filtered vacuum or gently sweeping the material into a designated waste container.[7][19]

Reaction Setup and Execution
  • Ventilation: All reactions involving this compound must be conducted in a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases, as these may lead to vigorous or exothermic reactions.[2]

  • Temperature Control: Be mindful of the potential for exothermic reactions, especially during reduction of the nitro group.[3] Use appropriate cooling baths and monitor the reaction temperature closely.

  • Closed Systems: Whenever possible, use a closed system to minimize the release of vapors or aerosols.[2]

Post-Reaction Work-up and Purification
  • Quenching: Carefully quench the reaction mixture, being mindful of any potential for gas evolution or exotherms.

  • Extraction and Concentration: Perform extractions and solvent removal in the fume hood.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

All waste containing Methyl 4-amino-2-fluoro-5-nitrobenzoate, including empty containers, contaminated gloves, and reaction byproducts, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.[19]

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[5][19][20]

Visualizing the Workflow: Safe Handling of Methyl 4-amino-2-fluoro-5-nitrobenzoate

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Cleanup & Disposal start Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid Carefully (Avoid Dust) fume_hood->weigh Step 3 setup Reaction Setup weigh->setup Step 4 monitor Monitor Reaction (Temperature Control) setup->monitor Step 5 workup Post-Reaction Work-up monitor->workup Step 6 decontaminate Decontaminate Glassware workup->decontaminate Step 7 waste Segregate Hazardous Waste decontaminate->waste Step 8 dispose Dispose via Licensed Service waste->dispose Step 9 end Procedure Complete dispose->end Step 10

Caption: A workflow for the safe handling of Methyl 4-amino-2-fluoro-5-nitrobenzoate.

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate Methyl 4-amino-2-fluoro-5-nitrobenzoate into their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Rutgers University. Fluorine. Environmental Health and Safety. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • University of Alabama at Birmingham. Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Slideshare. (2020, March 29). NITRO COMPOUNDS. [Link]

  • Capot Chemical. (2008, October 31). material safety data sheet. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. [Link]

  • Slideshare. Aromatic nitro compounds by dr. pramod r. padole. [Link]

  • Washington State University Spokane. GLOVE SELECTION CHART. [Link]

  • University of California, Berkeley. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.